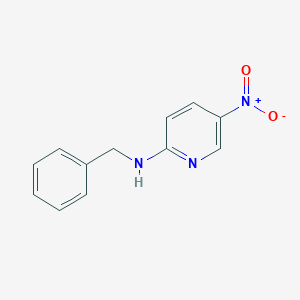

Benzyl-(5-nitro-pyridin-2-yl)-amine

Descripción general

Descripción

Benzyl-(5-nitro-pyridin-2-yl)-amine is an organic compound that features a benzyl group attached to a 5-nitro-pyridin-2-yl amine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(5-nitro-pyridin-2-yl)-amine can be achieved through several methods. One common approach involves the reaction of 5-nitro-2-chloropyridine with benzylamine under basic conditions. The reaction typically proceeds as follows:

- Dissolve 5-nitro-2-chloropyridine in a suitable solvent such as ethanol.

- Add benzylamine to the solution.

- Heat the mixture to reflux for several hours.

- Cool the reaction mixture and isolate the product by filtration or extraction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl-(5-nitro-pyridin-2-yl)-amine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Reduction: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

Oxidation: Benzyl-(5-aminopyridin-2-yl)-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Reduction: Benzyl-(5-aminopyridin-2-yl)-amine.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antibacterial and Antifungal Properties

Benzyl-(5-nitro-pyridin-2-yl)-amine has been investigated for its antibacterial and antifungal properties. The nitro group in the compound is crucial for its biological activity, as it enhances the interaction with biological targets such as enzymes and receptors. Studies have shown that this compound can inhibit specific enzymes associated with bacterial resistance mechanisms, making it a candidate for developing new antimicrobial agents.

Potential in Antituberculosis Research

Research has indicated that compounds similar to this compound exhibit significant activity against Mycobacterium tuberculosis. A series of benzyl nitrofuranyl amides demonstrated strong structure-activity relationships, suggesting that modifications on the benzyl moiety could enhance antituberculosis activity. For instance, para-substituted benzyl piperazines showed promising results in reducing bacterial loads in preclinical models .

Cancer Treatment

The compound's potential extends to oncology, where it may be involved in targeting pathways related to cell division and proliferation. Research into derivatives of nitropyridine has highlighted their role as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle . This suggests that this compound could be explored further for its anticancer properties.

Biological Interactions

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to target proteins or enzymes. Interaction studies have shown that this compound can effectively inhibit specific targets linked to pathogenic mechanisms, thus revealing insights into its therapeutic potential.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds against various pathogens. For example, a study on cyclic secondary amine substituted nitrofuranyl amides indicated that structural modifications significantly influenced their antibacterial activity against M. tuberculosis, reinforcing the idea that this compound and its derivatives could be valuable in drug development .

Mecanismo De Acción

The mechanism of action of Benzyl-(5-nitro-pyridin-2-yl)-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparación Con Compuestos Similares

Similar Compounds

Benzyl-(5-aminopyridin-2-yl)-amine: Similar structure but with an amine group instead of a nitro group.

Benzyl-(3-nitropyridin-2-yl)-amine: Similar structure but with the nitro group at a different position on the pyridine ring.

Benzyl-(5-nitropyridin-3-yl)-amine: Similar structure but with the nitro group at a different position on the pyridine ring.

Uniqueness

Benzyl-(5-nitro-pyridin-2-yl)-amine is unique due to the specific positioning of the nitro group on the pyridine ring, which influences its chemical reactivity and biological activity. The combination of the benzyl and nitro groups provides a distinct set of properties that can be leveraged in various applications.

Actividad Biológica

Benzyl-(5-nitro-pyridin-2-yl)-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 21626-41-5

- Molecular Weight : 229.23 g/mol

The presence of a nitro group at the 5-position of the pyridine ring is crucial for its biological activity, particularly in antimicrobial applications .

Antimicrobial Properties

This compound has been investigated for its potential as an antimicrobial agent . The nitro group is known to enhance the compound's ability to target bacterial cells, making it effective against various strains. Studies have shown that compounds with similar structures exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 10 |

The mechanism by which this compound exerts its antimicrobial effects involves the reduction of the nitro group to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to disruption of essential cellular processes such as DNA replication and protein synthesis .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the benzyl and pyridine portions of the molecule can significantly influence its biological activity. For instance, substituting different groups on the benzyl moiety can enhance or diminish antimicrobial efficacy.

Case Study: SAR Analysis

A study examining various derivatives of this compound revealed that:

- Para-substituted derivatives exhibited higher activity compared to meta or ortho substitutions.

- The presence of electron-withdrawing groups on the benzyl ring increased potency against M. tuberculosis, suggesting a strong SAR correlation .

Therapeutic Applications

Beyond its antimicrobial properties, this compound is being explored for potential anti-inflammatory and anticancer activities. Preliminary studies suggest that it may inhibit certain cancer cell lines by inducing apoptosis through a caspase-dependent pathway.

Table: Potential Therapeutic Applications

Propiedades

IUPAC Name |

N-benzyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c16-15(17)11-6-7-12(14-9-11)13-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOYSZDFYVXWFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944229 | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21626-41-5 | |

| Record name | 21626-41-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-5-nitropyridin-2(1H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.